1,3-Bis(N-carbazolyl)benzene

Descripción

Significance of Carbazole (B46965) Derivatives in Organic Electronics

Carbazole and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the realm of organic electronics. rsc.org Their widespread use stems from a combination of desirable properties including low cost, high thermal and chemical stability, and excellent hole-transporting capabilities. mdpi.comresearchgate.net These characteristics make them highly versatile building blocks for a range of electronic applications. rsc.org

The journey of carbazole-based compounds in organic electronics has been one of continuous innovation. Initially recognized for their robust nature, researchers soon began to explore their potential in various devices. tandfonline.com Traditional synthesis methods like the Grabe-Ullman, Clemo-Perkin, and Tauber methods have been refined over time to produce a wide array of functionalized carbazoles. rsc.org This has led to the development of materials with enhanced performance for applications such as organic light-emitting diodes (OLEDs) and solar cells. bohrium.comrsc.org The evolution of these compounds has been marked by a deeper understanding of their structure-property relationships, allowing for the creation of increasingly efficient and stable devices. rsc.org

The electronic and photophysical properties of carbazole derivatives are not static; they can be precisely tuned through strategic molecular design. mdpi.com The carbazole molecule offers multiple sites for functionalization, enabling chemists to alter its electronic characteristics. researchgate.net By attaching different electron-donating or electron-accepting groups to the carbazole core, researchers can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This ability to engineer the band gap and charge transport properties is crucial for optimizing the performance of organic electronic devices. nih.gov For instance, the introduction of specific substituents can enhance photoluminescence quantum yields, a key factor in the efficiency of light-emitting materials. acs.org

Overview of mCP as a Benchmark Material

Among the vast family of carbazole derivatives, 1,3-Bis(N-carbazolyl)benzene (mCP) stands out as a benchmark host material, particularly in the fabrication of highly efficient OLEDs. ossila.com

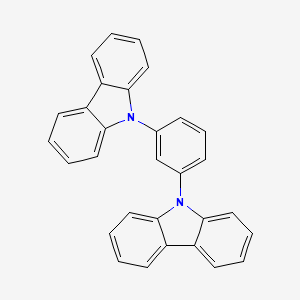

The molecular structure of mCP consists of a central benzene (B151609) ring to which two carbazole units are attached at the 1 and 3 positions. mdpi.com This meta-linkage is a key feature that influences its electronic properties. It disrupts the conjugation pathway to some extent, which results in a high triplet energy level (approximately 2.91 eV). ossila.comnih.gov A high triplet energy is a critical requirement for host materials in phosphorescent OLEDs (PhOLEDs) to prevent energy back-transfer from the phosphorescent guest emitter, thereby ensuring high efficiency. nih.gov Furthermore, mCP possesses a deep HOMO level, which contributes to its excellent hole-transporting capabilities. ossila.com

| Property | Value | Significance in Organic Electronics |

|---|---|---|

| Triplet Energy (ET) | ~2.91 eV | Enables efficient energy transfer to blue phosphorescent emitters without back-transfer, crucial for high-efficiency PhOLEDs. |

| HOMO Level | ~5.9 eV | Facilitates efficient hole injection and transport from adjacent layers in a device stack. |

| LUMO Level | ~2.4 eV | Contributes to a wide energy gap, making it a suitable host for high-energy emitters. |

| Glass Transition Temperature (Tg) | 142 °C (for an oligosiloxane derivative) | High thermal stability is important for device longevity and operational stability. |

The unique properties of mCP have led to its widespread use in various optoelectronic and photovoltaic applications. mdpi.com It is most prominently used as a host material in PhOLEDs, especially for blue-emitting devices where a high triplet energy host is essential. ossila.com Research has demonstrated that doping blue phosphorescent emitters like FIrpic into an mCP host can lead to internal quantum efficiencies approaching 100%. ossila.com Beyond PhOLEDs, mCP and its derivatives have been explored in thermally activated delayed fluorescence (TADF) OLEDs and as a component in organic solar cells. rsc.orgnih.gov Its versatility is further highlighted by its use in memory devices, where its stable conformational states can be exploited. nih.gov

Scope of the Research Outline: Academic Perspectives and Methodologies

This article will delve into the chemical and physical properties of this compound from an academic standpoint. The methodologies discussed will encompass synthetic strategies, characterization techniques, and the theoretical and experimental evaluation of its performance in electronic devices. The focus will remain strictly on the scientific aspects of mCP, drawing from peer-reviewed research to provide a comprehensive and accurate overview of its role in advanced materials science.

Structure

3D Structure

Propiedades

IUPAC Name |

9-(3-carbazol-9-ylphenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N2/c1-5-16-27-23(12-1)24-13-2-6-17-28(24)31(27)21-10-9-11-22(20-21)32-29-18-7-3-14-25(29)26-15-4-8-19-30(26)32/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYDBGLUVPLRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621607 | |

| Record name | 9,9'-(1,3-Phenylene)di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550378-78-4 | |

| Record name | 9,9'-(1,3-Phenylene)di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-[3-(9H-carbazol-9-yl)phenyl]-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 1,3 Bis N Carbazolyl Benzene

Direct Coupling Reactions for mCP Synthesis

Direct coupling reactions represent a cornerstone in modern organic synthesis for the formation of C-N bonds, offering a versatile and efficient pathway to N-arylated compounds like mCP. These methods typically involve a transition-metal catalyst that facilitates the union of an amine, in this case, carbazole (B46965), with an aryl halide or triflate. The strategic advantage of these reactions lies in their high selectivity and tolerance for a wide range of functional groups, enabling the direct construction of the target molecule from readily available precursors.

Palladium-Catalyzed Coupling Techniques

Among the most powerful tools for C-N bond formation is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgnih.govacs.org This reaction has become a method of choice for synthesizing aryl amines due to its broad substrate scope and functional group tolerance, surpassing many traditional methods. wikipedia.org The synthesis of mCP via this route typically involves the coupling of two equivalents of carbazole with one equivalent of a 1,3-dihalo- or 1,3-bis(triflyloxy)benzene.

The success of the Buchwald-Hartwig reaction is highly dependent on the choice of catalyst system, which includes a palladium precursor and, critically, a supporting ligand. acs.org Sterically hindered and electron-rich phosphine (B1218219) ligands are often employed to facilitate the key steps of the catalytic cycle. acs.org For the coupling of carbazole, various ligand systems have been explored to optimize reaction efficiency and yield.

Research into the palladium-catalyzed amination of bromobenzene (B47551) with carbazole has identified several effective ligands. The selection of the ligand is crucial for achieving high conversion rates.

| Ligand | Catalyst Precursor | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Xantphos | Pd(OAc)₂ | Cs₂CO₃ | p-xylene | 46 | beilstein-journals.org |

| t-BuBrettPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 97 | acs.org |

| TrixiePhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 97 | acs.org |

| SPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | >99 | acs.org |

| dppf | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 35 | beilstein-journals.org |

Mechanistic Investigations of Coupling Pathways

The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle that begins with the active Pd(0) species. wikipedia.org The key steps are:

Oxidative Addition : The aryl halide (e.g., 1,3-dibromobenzene) adds to the electron-rich, low-coordinate Pd(0) complex, forming a Pd(II) intermediate. wikipedia.org

Amine Coordination and Deprotonation : The carbazole coordinates to the Pd(II) center. In the presence of a base (such as sodium tert-butoxide or cesium carbonate), the N-H proton of the carbazole is removed to form a palladium amido complex. wikipedia.orgnih.gov

Reductive Elimination : This is the final and crucial C-N bond-forming step. The aryl group and the carbazolyl group are eliminated from the Pd(II) center, forming the desired product (mCP) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

The choice of ligand profoundly influences the rates of these steps, particularly the reductive elimination, which is often rate-limiting. Bulky, electron-donating ligands promote the formation of the three-coordinate species from which reductive elimination is typically faster. wikipedia.org

Condensation Reactions with Carbazole Derivatives

Condensation reactions, particularly those catalyzed by copper, provide a classic and alternative route to the synthesis of mCP. The most notable of these is the Ullmann condensation, a method that predates modern palladium-catalyzed couplings but remains relevant, especially in specific industrial applications. wikipedia.orgnih.gov

Electrophilic Condensation Approaches

The Ullmann condensation is a copper-promoted reaction that couples an aryl halide with an alcohol, thiol, or amine. wikipedia.org In the context of mCP synthesis, it involves the reaction of carbazole with 1,3-diiodobenzene (B1666199) or 1,3-dibromobenzene. This process is typically considered a nucleophilic aromatic substitution, where the carbazolide anion, formed in the presence of a base, acts as the nucleophile.

The reaction mechanism is believed to involve the formation of a copper(I) carbazolide species in situ. wikipedia.org This organocopper compound then reacts with the aryl halide. Unlike palladium catalysis, the Ullmann reaction does not typically proceed through a simple oxidative addition/reductive elimination pathway involving Cu(III) intermediates, although various mechanisms have been proposed. wikipedia.orgwikipedia.org

Optimization of Reaction Conditions and Yields

Historically, Ullmann reactions were notorious for requiring harsh conditions, such as high temperatures (often exceeding 200 °C), stoichiometric amounts of copper powder, and high-boiling polar solvents like nitrobenzene (B124822) or N-methylpyrrolidone (NMP). wikipedia.orgnih.gov These conditions often limited the reaction's scope and functional group compatibility.

Modern advancements have led to significantly milder and more efficient Ullmann-type reactions. The key to this progress has been the development of catalytic systems using soluble copper salts (e.g., CuI, CuBr) in combination with ligands that stabilize the copper intermediates and accelerate the coupling.

| Reactants | Catalyst/Reagents | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Carbazole Derivative + 1,4-diiodobenzene | Cu powder, 18-Crown-6 | K₂CO₃ | o-dichlorobenzene | 180 °C | rsc.org |

| Aryl Bromide + N-heterocycle | CuI, Acylhydrazone Ligand | Cs₂CO₃ | DMF | Not specified | nih.gov |

| Aryl Halide + Amidine Hydrochloride | CuI, Proline Ligand | Cs₂CO₃ | DMF | Not specified | nih.gov |

| 4-Chloronitrobenzene + Phenol | Copper Catalyst | KOH | Not specified | High Temperature | wikipedia.org |

Advanced Synthetic Strategies for mCP Derivatives

The synthetic methodologies established for mCP, namely the Buchwald-Hartwig amination and Ullmann condensation, are not limited to the parent compound. These strategies are highly adaptable and serve as a platform for creating a vast library of mCP derivatives. By substituting the carbazole or the central benzene (B151609) ring with various functional groups, chemists can fine-tune the resulting molecule's electronic, photophysical, and morphological properties.

For instance, introducing electron-donating or electron-withdrawing groups onto the carbazole moieties can alter the HOMO/LUMO energy levels, which is critical for applications in organic electronics. Similarly, modifying the central phenyl linker can change the spatial orientation of the carbazole units, affecting the material's thermal stability and charge-transport characteristics. The synthesis of N-arylcarbazole-based electronic materials often relies on these palladium-catalyzed protocols to achieve specific molecular architectures. beilstein-journals.org These advanced strategies enable the rational design and synthesis of novel materials tailored for specific functions in devices like organic light-emitting diodes (OLEDs) and photovoltaics.

Halogen Functionalization and its Impact on Photophysical Properties

The introduction of halogen atoms into the mCP molecular structure is a strategic approach to manipulate its photophysical properties through the heavy-atom effect. This effect enhances spin-orbit coupling, which in turn influences the rates of intersystem crossing (ISC) and phosphorescence.

Detailed studies on halogenated mCP derivatives have shown that the type, number, and position of the halogen substituent have a profound impact. nih.govacs.org Research involving the synthesis and analysis of mCP derivatives with bromine and iodine substituents has demonstrated a significant increase in phosphorescence efficiency compared to the parent mCP molecule, while the fluorescence intensity concurrently decreases. nih.gov This is attributed to a dramatic rise in the ISC rate, which facilitates the population of triplet states. For instance, functionalizing mCP with five bromine atoms can increase the ISC rate by a factor of 300 to (1.5 ± 0.1) × 10¹⁰ s⁻¹, and the phosphorescence rate by two orders of magnitude. nih.govnih.gov The singlet radiative decay rate, however, remains largely unaffected by halogenation. nih.govnih.gov

Furthermore, the position of the halogen atom is crucial. When halogens are placed on the carbazole units, a redshift of approximately 5 nm is observed in the emission spectrum. nih.gov In contrast, halogenation of the central phenyl ring does not significantly alter the shape of the phosphorescence spectra. nih.gov The introduction of halogens also influences the reverse intersystem crossing (RISC) rate in guest molecules within a thermally activated delayed fluorescence (TADF) system. An mCP host with five bromine atoms can increase the RISC rate of a TADF guest from (8.1 ± 0.8) × 10³ s⁻¹ to (2.7 ± 0.1) × 10⁴ s⁻¹. nih.govacs.org The effect is even more pronounced with iodine; a single iodine atom on the mCP analogue can boost the RISC rate to (3.3 ± 0.1) × 10⁴ s⁻¹. nih.govacs.org

| Compound | Modification | Intersystem Crossing (ISC) Rate (s⁻¹) | Reverse Intersystem Crossing (RISC) Rate of Guest (s⁻¹) |

|---|---|---|---|

| mCP | Unsubstituted | ~5.0 x 10⁷ | (8.1 ± 0.8) × 10³ |

| mCP-Br5 | 5 Bromine Atoms | (1.5 ± 0.1) × 10¹⁰ | (2.7 ± 0.1) × 10⁴ |

| mCP-I | 1 Iodine Atom | Not specified | (3.3 ± 0.1) × 10⁴ |

Integration of Adamantane (B196018) Groups for Enhanced Stability

To address the need for robust materials in high-performance OLEDs, bulky, rigid moieties like adamantane have been integrated into the mCP structure. The primary goal of this functionalization is to enhance the thermal and morphological stability of the host material without compromising its essential photophysical properties. researchgate.netkorea.ac.kr

A novel derivative, Ad-mCP, was designed and synthesized by incorporating a rigid adamantane unit into the carbazole group of mCP. researchgate.netkorea.ac.kr This modification significantly improves the material's stability, as evidenced by a high glass transition temperature (Tg). korea.ac.kr Crucially, the integration of the adamantane group preserves the high triplet energy (T1) of the mCP core, which is vital for hosting blue phosphorescent or TADF emitters. researchgate.netkorea.ac.kr

The bulky nature of the adamantane group introduces spatial hindrance, which improves the photoluminescent quantum yield of the emissive layer and promotes better charge balance within the device. researchgate.netkorea.ac.kr The enhanced morphological stability is particularly beneficial for vacuum-processed OLEDs, ensuring the durability of the thin film state, even after thermal annealing. researchgate.netkorea.ac.kr As a result of these improvements, OLEDs fabricated with Ad-mCP as the host material have demonstrated exceptional performance, achieving a maximum external quantum efficiency (EQE) of 29.9% and showing superior operational stability compared to devices using standard mCP. researchgate.netkorea.ac.kr

| Property | mCP | Ad-mCP | Reference |

|---|---|---|---|

| Glass Transition Temperature (Tg) | Lower | Higher | korea.ac.kr |

| Triplet Energy (T1) | High | High (Preserved) | korea.ac.kr |

| Morphological/Thermal Stability | Standard | Enhanced | researchgate.netkorea.ac.kr |

| Device Max. EQE | Device-dependent | 29.9% | researchgate.netkorea.ac.kr |

| Post-Annealing Stability | Lower | Superior | researchgate.netkorea.ac.kr |

Electrosynthesis of Copolymers Involving Carbazole Units

Electrosynthesis, or electrochemical polymerization, is a versatile technique for creating thin polymer films directly on an electrode surface. This method has been applied to mCP and its derivatives to form copolymers with tailored optoelectronic properties for applications such as electrochromic devices (ECDs). mdpi.comnih.gov

In this process, a monomer containing the mCP unit is copolymerized with another electroactive monomer, such as 2,2′-bithiophene (bTp) or 3,4-ethylenedioxythiophene (B145204) (EDOT). nih.govmdpi.com The resulting copolymers exhibit properties that are distinct from their constituent homopolymers. csircentral.net For example, copolymers of a bromo-substituted mCP derivative (9,9′-(5-bromo-1,3-phenylene)biscarbazole, or BPBC) and dithiophene derivatives have been successfully prepared via electrochemical polymerization. mdpi.com

These electrogenerated copolymer films often display reversible electrochemical oxidation and pronounced electrochromic behavior, meaning they change color upon the application of an electrical voltage. nih.govrsc.org Copolymers of mCP (BCz) and ProDOT-Me₂ (a thiophene (B33073) derivative) have shown high optical contrast (ΔT%) of 52.5% and a coloration efficiency (η) of 153.5 cm²∙C⁻¹. nih.gov An ECD built with this copolymer as the anodic layer and PEDOT-PSS as the cathodic layer achieved a high optical contrast of 41% and a coloration efficiency of 416.5 cm²∙C⁻¹, switching between light yellow, yellowish-blue, and dark blue. nih.gov The ability to tune the electrochemical and electrochromic characteristics by adjusting the comonomer feed ratio makes this a powerful strategy for developing new functional materials. mdpi.comnih.gov

| mCP-based Monomer | Comonomer | Resulting Copolymer | Key Properties | Application |

|---|---|---|---|---|

| 1,3-bis(carbazol-9-yl)benzene (BCz) | 3,4-(2,2-dimethylpropylenedioxy)thiophene (ProDOT-Me₂) | P(BCz-co-ProDOT) | ΔT% = 52.5%; η = 153.5 cm²∙C⁻¹ | Electrochromic Devices (ECDs) |

| 9,9′-(5-bromo-1,3-phenylene)biscarbazole (BPBC) | Cyclopentadithiophene (CDT) | P(BPBC-co-CDT) | Electroactive, electrochromic | Electrochromic Devices (ECDs) |

| 1,3-bis(carbazol-9-yl)benzene (BCz) | 3,4-ethylenedioxythiophene (EDOT) | P(BCz-co-EDOT) | Multi-color electrochromism (transparent, yellow, grayish blue) | Electrochromic Devices (ECDs) |

Thin Film Fabrication Techniques

The utility of 1,3-Bis(N-carbazolyl)benzene in electronic devices is contingent on its successful deposition as a high-quality thin film. Various fabrication techniques are employed, each with distinct advantages, to create the organic and metal layers that constitute a functional device.

Chemical Vapor Deposition (CVD) for Electronic Devices

Chemical Vapor Deposition (CVD) is a sophisticated vacuum deposition method used to produce high-performance, solid materials from volatile precursors. wikipedia.org While widely utilized for inorganic semiconductors, CVD is also applicable to organic molecules, provided they have sufficient volatility and thermal stability to exist in a vapor phase without decomposition. wikipedia.orgneuroquantology.com The process involves introducing precursor gases into a reaction chamber where they decompose and react on a heated substrate surface to form the desired thin film. wikipedia.org

For organic electronic devices, CVD can be used to deposit uniform, high-purity amorphous or polycrystalline layers. wikipedia.org Different variants of the technique, such as low-pressure CVD (LPCVD) and plasma-enhanced CVD (PECVD), allow for control over film properties by modifying operating conditions like pressure and temperature. wikipedia.orgmdpi.com In the context of mCP, its application in CVD would involve its use as a precursor to deposit the host material layer within an OLED stack. This method offers the potential for creating highly uniform and conformal films, which is beneficial for complex device architectures. neuroquantology.com

Solution-Processing Techniques for OLED Materials

Solution-processing offers a compelling alternative to vacuum-based methods, with key advantages in low-cost, large-area manufacturing and high material utilization. nih.gov However, standard small molecules like mCP often have poor solubility, necessitating molecular modification to make them suitable for techniques like spin-coating or inkjet printing. nih.govacs.org

Several strategies have been developed to enhance the solution-processability of mCP. One approach involves synthesizing larger, V-shaped molecules by linking two mCP units with a non-conjugated cyclohexane (B81311) bridge (Cy-mCP). acs.org This modification increases the molecular weight, which improves film-forming ability and thermal stability, while also enhancing solubility in common organic solvents. acs.org Another successful strategy is the functionalization of mCP with a pendant oligosiloxane chain, creating a hybrid material (ODCzMSi). nih.gov This derivative exhibits significantly improved thermal and morphological stability (Tg = 142 °C) while retaining the high triplet energy (3.0 eV) of mCP. nih.gov

OLEDs fabricated using these engineered materials have shown impressive results. A solution-processed blue phosphorescent OLED using ODCzMSi as the host achieved a maximum external quantum efficiency of 9.2% and a current efficiency of 17.7 cd/A. nih.gov Similarly, a solution-processable mCP derivative, CPCB, when used as a host for a TADF emitter, yielded a device with an EQE of 10% and a half-life of nearly 200 hours at high brightness. rsc.orgresearchgate.net

| Derivative | Modification | Key Feature | Device Performance (Max. EQE) |

|---|---|---|---|

| ODCzMSi | Pendant oligosiloxane chain | Improved thermal/morphological stability (Tg = 142°C) | 9.2% (Blue PhOLED) |

| Cy-mCP | Cyclohexane linker between two mCP units | Improved solubility and film-forming ability | Not specified |

| CPCB | Extended dendritic structure | High Tg (165°C), solution-processable | 10% (Green TADF OLED) |

Vacuum Evaporation for Organic and Metal Layers

Vacuum thermal evaporation is the industry-standard technique for depositing thin films of small organic molecules, including mCP, in the mass production of OLEDs. acs.orgresearchgate.net The process takes place in a high-vacuum chamber where the source material is heated in a crucible until it sublimes. researchgate.net The resulting vapor then travels and condenses onto a cooler substrate, forming a uniform thin film. researchgate.net

This method offers exceptional control over film thickness, purity, and the creation of sharp interfaces in complex multilayer device structures. acs.orgresearchgate.net Materials intended for vacuum evaporation, like mCP, can be purified to very high levels via sublimation, which is critical for achieving long device lifetimes and high efficiencies. acs.org Vacuum-deposited films typically exhibit high density and thermal stability. researchgate.net The precise, layer-by-layer deposition capability is essential for constructing the sophisticated architectures of modern OLEDs, which include multiple charge transport, blocking, and emissive layers. researchgate.net For these reasons, vacuum evaporation remains the dominant fabrication method for high-performance OLED displays and lighting panels that utilize host materials such as this compound. researchgate.netkorea.ac.kr

Advanced Photophysical Phenomena and Excited State Dynamics of 1,3 Bis N Carbazolyl Benzene

Fundamental Excited State Relaxation Processes

Upon photoexcitation, 1,3-Bis(N-carbazolyl)benzene undergoes a series of relaxation processes that dictate its photophysical behavior. These processes include the decay from the first excited singlet state (S1) and the transition to the first excited triplet state (T1).

The lifetime of the S1 state is a critical parameter that influences the fluorescence quantum yield and the efficiency of energy transfer in OLEDs. The S1 state of mCP is characterized by a lifetime that is influenced by the surrounding environment, such as the solvent, and is susceptible to quenching by other molecules, most notably oxygen.

The lifetime of the S1 state of mCP exhibits a dependency on the solvent or matrix in which it is dispersed. In a detailed spectroscopic study, mCP dissolved in tetrahydrofuran (B95107) (THF) or dispersed at a low concentration in a poly(methyl methacrylate) (PMMA) film shows a monoexponential emission decay in the range of 6–7 nanoseconds. acs.org In contrast, studies on the parent compound, carbazole (B46965), in deaerated organic solvents have reported a longer S1 lifetime of 13–15 nanoseconds, which is only weakly dependent on the specific solvent. mdpi.com This suggests that the local environment plays a significant role in the decay kinetics of the excited singlet state.

Table 1: Singlet State (S1) Lifetimes of this compound (mCP) in Various Media

| Medium | S1 Lifetime (ns) |

| Tetrahydrofuran (THF) | 6–7 |

| Poly(methyl methacrylate) (PMMA) Film | 6–7 |

| Deaerated Organic Solvents (for carbazole) | 13–15 |

Molecular oxygen is a well-known and efficient quencher of both the singlet and triplet excited states of many organic molecules, including carbazole derivatives. mdpi.com The S1 and T1 states of carbazole compounds in solution are strongly quenched by the presence of O2. researchgate.net This quenching process is typically diffusion-controlled, meaning that nearly every collision between an excited mCP molecule and an oxygen molecule leads to de-excitation of the mCP. This is a crucial consideration for the practical application of mCP in devices, as the presence of oxygen can significantly reduce the efficiency of light emission.

Intersystem crossing (ISC) is a photophysical process wherein a molecule in an excited singlet state transitions to an excited triplet state of lower energy. This process is fundamental to the operation of phosphorescent OLEDs, where light is generated from the radiative decay of triplet excitons.

The efficiency of the ISC process is quantified by the triplet state quantum yield (ΦT), which is the fraction of excited singlet states that convert to triplet states. For mCP, transient absorption experiments have determined the quantum yield of T1 state formation from the S1 state to be approximately 20% in both tetrahydrofuran and poly(methyl methacrylate) films. acs.org It is noteworthy that for the parent compound, carbazole, a significantly higher typical triplet quantum yield of 51–56% has been reported in organic solvents. mdpi.comresearchgate.net This difference underscores the influence of the molecular structure on the efficiency of intersystem crossing.

Table 2: Triplet State (T1) Quantum Yields

| Compound | Medium | Triplet Quantum Yield (ΦT) |

| This compound (mCP) | Tetrahydrofuran (THF) / PMMA Film | ~20% |

| Carbazole | Organic Solvents | 51–56% |

A key characteristic of the T1 state is its relatively long lifetime compared to the S1 state. For mCP, the lifetime of the T1 state is on the microsecond timescale. acs.org Similarly, for carbazole derivatives, the T1 state lifetime is in the range of several microseconds. mdpi.com This long lifetime increases the probability of various deactivation processes, including radiative decay (phosphorescence) and non-radiative decay, as well as energy transfer to other molecules. In the context of OLEDs, the long lifetime of the triplet state is advantageous for achieving high efficiencies in phosphorescent devices.

Intersystem Crossing (ISC) to Triplet States (T1)

Excitonic Interactions and Aggregation Phenomena in this compound

The photophysical behavior of this compound (mCP) in concentrated environments, such as in neat films or highly doped matrices, is dominated by complex interactions between excited-state molecules. These interactions, including excitonic coupling and aggregation, lead to phenomena that significantly alter the material's emissive properties and energy transfer dynamics compared to isolated molecules in dilute solutions.

Singlet-Singlet Annihilation (SSA) Mechanisms

Förster Resonance Energy Transfer (FRET) is a mechanism of non-radiative energy transfer between two light-sensitive molecules, a "donor" and an "acceptor," through dipole-dipole coupling. wikipedia.org The efficiency of this transfer is acutely sensitive to the distance between the molecules, typically occurring over a 1–10 nm range. wikipedia.orgnih.gov In the context of SSA, two singlet excitons can interact via a FRET-like mechanism where one excited molecule acts as the donor and the other as the acceptor.

While a direct, one-step FRET process between two S1 excitons was considered for mCP, kinetic modeling based on experimental data suggested this was unlikely. acs.org Such a model resulted in a calculated Förster radius of 17 nm, which is considered unrealistically large for this system. acs.org This indicates that a simple, direct energy transfer between two static singlet excitons is not the primary mechanism for SSA in mCP films. acs.org

A more accurate model for SSA in neat mCP films involves a multi-step process facilitated by diffusive singlet hopping. acs.org The small Stokes shift in mCP results in a significant overlap between its absorption and emission spectra. acs.org This spectral overlap enables an efficient multi-step homo-FRET mechanism, where energy is transferred between identical molecules (an excited S1 mCP and a ground-state S0 mCP). acs.org

This rapid, sequential energy transfer allows the S1 exciton (B1674681) to effectively "hop" or diffuse through the film from one mCP molecule to the next. acs.org When two such mobile S1 excitons approach a critical distance from each other, they annihilate. acs.org This process is described as a bimolecular diffusive SSA mechanism. acs.org Kinetic modeling of fluence-dependent transient absorption measurements supports this diffusive mechanism over a direct FRET model. acs.org

| Parameter | Value | Description |

| Diffusive SSA Rate Constant (k_diff) | 1.40 × 10⁻⁸ cm³ s⁻¹ | The bimolecular rate constant for the diffusive singlet-singlet annihilation mechanism in neat mCP films, as determined by kinetic modeling. acs.org |

Excimer and Aggregate Formation

In addition to SSA, high concentrations of mCP lead to the formation of intermolecular excited states known as excimers and aggregates. acs.org An excimer is an "excited dimer" formed between an excited molecule and a ground-state molecule of the same species, which is dissociative (unbound) in the ground state. researchgate.net Aggregates refer to pre-formed ground-state dimers or larger assemblies of molecules that have distinct photophysical properties. acs.org In mCP films, the formation of these species dramatically changes the emission spectrum and contributes to the quenching of the primary monomer fluorescence. acs.org

The presence of different emissive species in concentrated mCP systems can be identified through their distinct spectral signatures in photoluminescence. acs.org

Monomer Emission: In dilute solutions or at low concentrations in a host matrix, mCP exhibits its characteristic "blue" monomer fluorescence. This emission originates from isolated, non-interacting excited molecules and displays well-defined vibronic structures. acs.orgresearchgate.net

Excimer and Aggregate Emission: At high concentrations, new, broad, and structureless emission bands appear at lower energies (longer wavelengths) compared to the monomer emission. acs.orgresearchgate.net This red-shifted emission is a hallmark of excimer or aggregate states. acs.org For related carbazole-based systems, this new band can appear in the 450-600 nm range. researchgate.net These states arise from the π-stacking and close proximity of carbazole moieties in the solid state. researchgate.net The emission from these states is strongly quenched compared to the monomer emission. acs.org

| Emissive Species | Wavelength Characteristics | Spectral Features |

| Monomer | Higher Energy (Blue) | Structured, vibronic peaks. acs.orgresearchgate.net |

| Excimer/Aggregate | Lower Energy (Red-shifted) | Broad, structureless band. acs.orgresearchgate.net |

The relative intensities of the monomer and the aggregate/excimer emission bands are highly dependent on the concentration of mCP in a host material. researchgate.net As the doping concentration of mCP increases, the average distance between molecules decreases, enhancing intermolecular interactions. acs.org

Thermally Activated Excitonic Coupling and Room Temperature Phosphorescence (RTP)

Room-temperature phosphorescence (RTP) is a photophysical phenomenon where a material emits light from a triplet excited state at ambient temperatures. This process is often inefficient in purely organic molecules due to the spin-forbidden nature of the triplet-to-singlet ground state transition and the susceptibility of the long-lived triplet excitons to non-radiative quenching. However, certain molecular design strategies and environmental factors can promote RTP. In the case of this compound, while it is more commonly known as a host material for phosphorescent emitters, the principles of excitonic coupling and thermally activated processes are central to understanding its photophysical behavior and its role in facilitating RTP in guest molecules.

The generation of RTP can, in some organic systems, originate from the radiative decay of higher-lying triplet excitons (Tn, where n > 1). nii.ac.jp This is an unconventional mechanism, as typically, phosphorescence occurs from the lowest triplet excited state (T1) following Kasha's rule. The emission from high-lying triplet states is often enabled by specific molecular conformations and intermolecular interactions that are influenced by temperature. nii.ac.jp

Theoretical and photophysical studies on certain naphthalene-based luminophores have shown that their unusual RTP is a result of thermally activated excitonic coupling between different conformations of the molecules. nii.ac.jp This thermal activation allows for the population of and subsequent radiative decay from these higher-energy triplet states. As the temperature is lowered, the dominant phosphorescence shifts to lower energies, corresponding to emission from the T1 state. nii.ac.jp While this specific phenomenon of RTP from high-lying triplet excitons has been detailed for other systems, the underlying principle of thermal activation influencing triplet state dynamics is relevant to the broader understanding of phosphorescence in organic materials like mCP.

The aggregation of molecules in the solid state plays a crucial role in mediating excitonic coupling, which in turn influences the photoluminescent properties, including RTP. The formation of specific intermolecular arrangements, such as H- or J-aggregates, can significantly alter the energy levels and transition probabilities of the excited states. frontiersin.orgresearchgate.net

For some organic luminophores, RTP is enhanced through aggregation-regulated excitonic coupling. nii.ac.jp This can be observed when the doping concentration of an emitter in a host matrix, such as poly(methyl methacrylate) (PMMA), is increased. nii.ac.jp In one study, the RTP quantum efficiency of naphthalene-based emitters was improved by over 80-fold when doped into an mCP host compared to a PMMA host, highlighting the significant role of the host environment in modulating the emissive properties of the guest. nii.ac.jp This enhancement is attributed to the specific intermolecular interactions and the rigid environment provided by the mCP host, which can suppress non-radiative decay pathways and promote radiative decay from the triplet state. rsc.org The phenomenon of aggregation-induced emission (AIE) is another manifestation of how molecular aggregation can lead to enhanced luminescence, where molecules that are non-emissive in solution become highly luminescent in the aggregated state due to the restriction of intramolecular motions. rsc.orgrsc.org

Advanced Spectroscopic Characterization Techniques

The elucidation of the complex photophysical phenomena in this compound relies on a suite of advanced spectroscopic techniques capable of probing the dynamics of excited states on timescales ranging from femtoseconds to microseconds.

Time-Resolved Emission Spectroscopy

Time-resolved emission spectroscopy is a powerful tool for investigating the excited-state dynamics of fluorescent and phosphorescent materials. By measuring the decay of the emission intensity over time, one can determine the lifetimes of the excited states and identify different emissive species.

In studies of mCP, time-resolved emission spectroscopy has been used to characterize its fluorescence decay. acs.orgresearchgate.net In dilute solutions of tetrahydrofuran and when dispersed at low concentrations in a poly(methyl methacrylate) (PMMA) film, mCP exhibits a monoexponential emission decay with a lifetime in the range of 6–7 nanoseconds. acs.org This decay is characteristic of the monomeric S1 state. At higher concentrations in neat films, where aggregation and excimer formation occur, the emission decay becomes more complex, reflecting the presence of multiple emissive species (monomers, aggregates, and excimers) with different lifetimes. acs.org

The following table summarizes the fluorescence lifetime of mCP under different conditions:

| Sample | Fluorescence Lifetime (ns) | Reference |

|---|---|---|

| mCP in tetrahydrofuran | 6-7 | acs.org |

| mCP in PMMA (low concentration) | 6-7 | acs.org |

Ultrafast Transient Absorption Spectroscopy (fs-TA and ns-TA)

Ultrafast transient absorption (TA) spectroscopy is an indispensable technique for studying the full relaxation pathway of photoexcited molecules, including the dynamics of non-emissive states and very short-lived intermediates. nih.govarxiv.org By using a pump pulse to excite the sample and a delayed probe pulse to measure the change in absorption, TA spectroscopy can track the population and depopulation of excited states with femtosecond to nanosecond time resolution. researchgate.netnih.gov

For mCP, both femtosecond (fs-TA) and nanosecond (ns-TA) transient absorption spectroscopy have been employed to construct a detailed picture of its excited-state relaxation. acs.orgresearchgate.net Upon photoexcitation, TA experiments can detect the formation of the lowest triplet state (T1) from the initially excited singlet state (S1). acs.org These experiments have shown that the T1 state of mCP has a characteristic absorption band with a maximum at 450 nm and a lifetime on the microsecond timescale. acs.org The quantum yield for the formation of this triplet state has been estimated to be around 20%. acs.org

Furthermore, TA measurements at varying excitation fluences have revealed pronounced singlet-singlet annihilation (S1–S1) at high mCP concentrations. acs.org Kinetic modeling of the TA data suggests a diffusive bimolecular annihilation mechanism. acs.org Transient absorption spectra of neat mCP films have also provided clear evidence for the formation of vibrationally hot ground-state molecules (S0*) that cool down on a nanosecond to microsecond timescale. acs.org

The table below presents key findings from transient absorption spectroscopy studies of mCP.

| Excited State/Process | Spectroscopic Signature | Kinetic/Quantum Yield Data | Reference |

|---|---|---|---|

| T1 Triplet State Formation | Absorption band maximum at 450 nm | Quantum yield ~20%; microsecond lifetime | acs.org |

| S1–S1 Annihilation | Fluence-dependent decay of S1 state | Diffusive rate constant kdiff of 1.40 × 10–8 cm3 s–1 | acs.org |

| Vibrationally Hot S0* State | Transient absorption features | Cooling on ns to µs timescale | acs.org |

Femto- to Microsecond UV-Vis-NIR Transient Absorption Experiments

Femtosecond and nanosecond transient absorption spectroscopy are powerful techniques used to probe the excited-state dynamics of this compound (mCP). These experiments provide detailed insights into the formation, evolution, and decay of transient species such as singlet (S₁) and triplet (T₁) excited states.

Upon photoexcitation, mCP exhibits complex excited-state behavior. In solution, the initially prepared higher singlet state (Sₓ) undergoes rapid internal conversion (IC) on a sub-picosecond timescale to the first excited singlet state (S₁). mdpi.com The S₁ state of mCP is characterized by a broad excited-state absorption (ESA) that spans the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions of the electromagnetic spectrum. researchgate.netmdpi.com Specifically, for carbazole-based compounds, distinct absorption peaks for the S₁ state have been identified at approximately 350 nm, 600 nm, and 1100 nm. mdpi.comresearchgate.net

From the S₁ state, the molecule can relax through several pathways. One significant pathway is intersystem crossing (ISC) to the triplet manifold. Transient absorption measurements have been crucial in identifying and characterizing the lowest triplet state (T₁). For mCP, the T₁ state displays a characteristic absorption band maximum around 450 nm. acs.org The quantum yield for the formation of this T₁ state from S₁ has been determined to be approximately 20% in studies involving mCP dispersed in poly(methyl methacrylate) (PMMA) films. acs.org The lifetime of the T₁ state is on the microsecond timescale, although it is susceptible to quenching by molecular oxygen. researchgate.netacs.org

At higher concentrations, such as in neat mCP films, bimolecular interactions become significant. Fluence-dependent transient absorption measurements have revealed pronounced singlet-singlet annihilation (SSA). acs.org This process occurs when two molecules in the S₁ state interact, leading to the de-excitation of one molecule and the potential formation of a higher excited state or non-radiative decay. Kinetic modeling of the transient absorption data suggests a bimolecular diffusive SSA mechanism is dominant in neat films, with a determined rate constant of 1.40 × 10⁻⁸ cm³ s⁻¹. acs.org

Furthermore, these experiments have provided evidence for the presence of vibrationally "hot" molecules. Following SSA, highly vibrationally excited molecules in the electronic ground state (S₀*) are produced, which then cool down slowly. researchgate.net In solution, energy transfer from vibrationally hot S₁ molecules to the surrounding solvent has been observed with a time constant in the range of 8–20 picoseconds. researchgate.net

| Excited State | Key Spectral Features | Lifetime | Formation Quantum Yield (from S₁) | Associated Processes | Reference |

|---|---|---|---|---|---|

| S₁ (First Excited Singlet State) | Broad absorption (UV-Vis-NIR); Peaks at ~350, 600, 1100 nm | 13–15 ns (in solution) | N/A | Internal Conversion, Intersystem Crossing, Singlet-Singlet Annihilation | mdpi.comresearchgate.net |

| T₁ (First Excited Triplet State) | Absorption maximum at ~450 nm | Few microseconds | ~20% (in PMMA) | Intersystem Crossing (ISC) | acs.org |

| S₁–S₁ Annihilation | Rate constant (kdiff) of 1.40 × 10-8 cm3 s-1 | N/A | N/A | Dominant at high concentrations in neat films | acs.org |

Time-Correlated Single-Photon Counting (TCSPC)

Time-Correlated Single-Photon Counting (TCSPC) is a highly sensitive technique for measuring the lifetimes of fluorescent states with high precision, typically in the picosecond to nanosecond range. edinst.combecker-hickl.com The method involves exciting a sample with a high-repetition-rate pulsed laser and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. uniklinikum-jena.de By constructing a histogram of these arrival times over many cycles, a precise fluorescence decay profile is generated. edinst.com

For this compound, TCSPC studies have been instrumental in quantifying the lifetime of its S₁ excited state. In dilute solutions of tetrahydrofuran (THF) and when dispersed at low concentrations in poly(methyl methacrylate) (PMMA) films, mCP exhibits a monoexponential fluorescence decay. acs.org The lifetime of this decay is reported to be in the range of 6–7 nanoseconds. acs.org The monoexponential nature of the decay in these environments suggests that the emission originates from a single, well-defined excited state, likely the monomeric form of mCP, without significant interference from intermolecular processes.

In contrast, studies on neat thin films of carbazole (Cz), a parent compound to mCP, using TCSPC have revealed more complex decay kinetics. mdpi.com These films show different decay profiles when emission is monitored at wavelengths corresponding to "monomer" or "exciton" emission versus those corresponding to "excimer" emission, indicating the presence of multiple emissive species. mdpi.com While specific TCSPC data for neat mCP films is less detailed in the literature, the behavior of Cz suggests that similar complexities, including aggregate and excimer formation, would lead to multi-exponential decay kinetics in concentrated mCP systems.

| Sample Condition | Decay Profile | Measured Lifetime (τ) | Emitting Species | Reference |

|---|---|---|---|---|

| Dilute in Tetrahydrofuran (THF) | Monoexponential | 6–7 ns | Monomer | acs.org |

| Low density dispersion in PMMA | Monoexponential | 6–7 ns | Monomer | acs.org |

Steady-State and Transient Photoluminescence

The photoluminescence (PL) properties of this compound are fundamental to its application in optoelectronic devices. Steady-state PL spectra provide information about the energy of the emissive excited state, while transient PL reveals the dynamics of the decay processes.

In dilute solutions such as tetrahydrofuran (THF), mCP exhibits distinct fluorescence emission peaks at approximately 345 nm and 360 nm. sigmaaldrich.com These emission bands are characteristic of the fluorescence from the locally excited singlet state of the carbazole moieties. The emission spectra in solution typically resemble the mirror image of the S₁ absorption band, with a relatively small Stokes shift. mdpi.comacs.org This small shift indicates a good overlap between the absorption and emission spectra, which is a prerequisite for efficient Förster resonance energy transfer (FRET) between mCP molecules. acs.org

Transient photoluminescence studies, which track the decay of emission intensity over time, corroborate these findings. While dilute solutions show a single exponential decay, concentrated systems would be expected to show more complex, multi-exponential decays corresponding to the lifetimes of the various species (monomer, aggregates, excimers). mdpi.comacs.org The study of halogenated derivatives of mCP using both steady-state and transient PL at cryogenic temperatures (6 K) has also been employed to investigate how heavy atoms influence intersystem crossing and phosphorescence rates, which are critical parameters for materials used in organic light-emitting diodes (OLEDs). researchgate.net

| Condition | Measurement Type | Emission Peak Wavelengths (λem) | Key Observations | Reference |

|---|---|---|---|---|

| Dilute in THF | Steady-State | 345 nm, 360 nm | Monomer fluorescence. | sigmaaldrich.com |

| High Concentration / Neat Film | Steady-State | Monomer, Aggregate, and Excimer bands | Emission is strongly quenched; spectra show dramatic changes. | acs.org |

| Halogenated mCP Derivatives | Steady-State & Transient (at 6 K) | N/A | Used to study the impact on ISC and phosphorescence rates. | researchgate.net |

Computational and Theoretical Investigations of 1,3 Bis N Carbazolyl Benzene

Molecular Dynamics Simulations and Force Field Development

While quantum mechanical methods like DFT are excellent for studying the properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to investigate the behavior of large ensembles of molecules over time. This is crucial for understanding the properties of mCP in the solid state, such as in the thin films used in OLEDs.

Simulating Bulk Properties : MD simulations model the collective interactions of hundreds or thousands of mCP molecules to predict the morphology (amorphous structure) of thin films. These simulations provide insight into molecular packing, density, and the dynamics of charge carrier transport, which are properties that cannot be fully captured by single-molecule DFT calculations.

Force Field Development : MD simulations rely on a "force field," which is a set of parameters and equations that define the potential energy of the system as a function of the positions of its atoms. nih.govnih.gov Developing an accurate force field for a novel material like mCP is a complex task. osti.govresearchgate.net The process typically involves:

Parameterization : Defining parameters for bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions.

Optimization : Fitting these parameters to reproduce high-quality data from either experiments (e.g., crystal structures) or, more commonly, high-level quantum chemistry calculations. nih.gov For instance, the force field parameters would be adjusted until the MD simulation can accurately replicate the potential energy surface calculated by DFT. rsc.org

Although specific, publicly available force fields developed exclusively for mCP are not common, the methodologies for creating them are well-established. nih.govosti.gov Such simulations are essential for bridging the gap between single-molecule properties and the macroscopic performance of an OLED device.

Empirically Derived United Atom Force Fields

Specific studies detailing the development and application of empirically derived united atom force fields for 1,3-Bis(N-carbazolyl)benzene were not found in the available research. General force fields such as OPLS-AA, CGenFF, and GAFF are commonly used for small organic molecules, employing potential energy functions that sum bonded and non-bonded interactions to model molecular behavior. These non-bonded interactions are typically described by van der Waals forces, often using a Lennard-Jones potential, and electrostatic interactions based on static partial atomic charges.

Reproducibility of Crystal Structures and Morphological Simulations

While the crystal structure of this compound has been experimentally determined, specific research on the computational reproduction of its crystal structure or morphological simulations was not identified in the provided sources. Studies on related carbazole (B46965) derivatives like 1,3,5-tris(N-carbazolyl)benzene (TCB) show that while vapor-deposited thin films of this compound (mCP) are typically amorphous, their morphology is highly dependent on the substrate. researchgate.net The use of ionic liquids as a solvent during vapor deposition has been shown to induce crystallization in these otherwise amorphous films, indicating that intermolecular forces can be guided to form ordered structures. researchgate.netacs.org

Quantum Chemical Methods for Thermodynamic Parameter Estimation

Quantum chemical methods are instrumental in calculating the thermodynamic properties of complex organic molecules like this compound, providing data that is often difficult to obtain experimentally. nih.govnih.gov These computational approaches offer a pathway to determine key parameters such as enthalpies of formation, which are crucial for understanding the stability and energy characteristics of materials used in applications like organic electronics. nih.govresearchgate.net

The G3MP2B3 composite method is a high-accuracy computational procedure used to estimate the gas-phase enthalpy of formation (ΔfH°(g)). nih.gov This multi-step method combines different levels of theory and basis sets to achieve a high degree of accuracy, comparable to experimental measurements for many organic compounds. researchgate.net In a study of hole transport materials, the G3MP2B3 method was specifically employed to calculate the gas-phase enthalpy of formation for this compound (NCB). nih.govnih.gov The calculation involves geometry optimization followed by a series of single-point energy calculations to refine the total energy of the molecule, from which the enthalpy is derived. researchgate.net

A crucial validation of computational methods is the correlation of their results with experimentally determined data. For this compound, a comprehensive thermochemical study was conducted to establish its experimental thermodynamic properties. nih.govnih.gov The standard molar enthalpy of formation in the crystalline phase (ΔfH°m(cr)) was determined using combustion calorimetry. nih.gov Subsequently, the enthalpy of vaporization (ΔglH°m) was derived using thermogravimetric analysis (TGA), where the rate of mass loss as a function of temperature is correlated with Langmuir's equation. nih.govnih.gov

These experimental values were combined to derive the experimental gas-phase enthalpy of formation. This experimentally-derived value was then compared with the value calculated using the G3MP2B3 method. The close agreement between the experimental and computational results validates the accuracy of the G3MP2B3 method for this class of compounds. nih.gov

| Thermodynamic Parameter | Value (kJ·mol⁻¹) | Method | Source |

|---|---|---|---|

| Experimental Standard Molar Enthalpy of Formation (crystalline) | Data not specified in results | Combustion Calorimetry | nih.gov |

| Experimental Enthalpy of Vaporization | Data not specified in results | Thermogravimetric Analysis (TGA) | nih.govnih.govresearchgate.net |

| Derived Experimental Gas-Phase Enthalpy of Formation | Data not specified in results | Combination of Experimental Values | nih.gov |

| Calculated Gas-Phase Enthalpy of Formation | Data not specified in results | G3MP2B3 Composite Method | nih.gov |

Computational Studies on Molecular Packing and Intermolecular Interactions

Computational analysis of the crystal structure of this compound provides significant insights into its solid-state properties. Single-crystal analysis reveals that the molecule adopts a twisted geometry, with significant dihedral angles between the central benzene (B151609) ring and the carbazole units. researchgate.net This non-planar conformation leads to the notable absence of π-π stacking interactions in the crystal lattice, a factor that influences its properties as a host material in organic light-emitting diodes (OLEDs). researchgate.net

Applications of 1,3 Bis N Carbazolyl Benzene in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs) as Host Materials

1,3-Bis(N-carbazolyl)benzene, commonly known as mCP, is a pivotal material in the field of organic electronics, where it is frequently employed as a host material in the emissive layer of Organic Light-Emitting Diodes (OLEDs). ossila.comsmolecule.comacs.org Its molecular structure, featuring two carbazole (B46965) units linked to a central benzene (B151609) ring at the meta-positions, imparts favorable electronic and thermal properties. acs.orgrsc.org Carbazole is recognized as an electron-rich unit that provides good hole-transporting capabilities, high thermal and electrochemical stability, and a high photoluminescence quantum yield. rsc.org As a host, mCP's primary function is to dissolve and separate the emissive dopant molecules, preventing aggregation-caused quenching and facilitating efficient energy transfer to the guest emitters. mdpi.com It is one of the most widely used host materials for fluorescent, phosphorescent, and thermally activated delayed fluorescence (TADF) dopants in OLED devices. ossila.com

Table 1: Physicochemical Properties of this compound (mCP)

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 550378-78-4 | ossila.com |

| Chemical Formula | C₃₀H₂₀N₂ | ossila.com |

| Molecular Weight | 408.49 g/mol | ossila.com |

| Triplet Energy (E T ) | 2.90 - 3.0 eV | ossila.comrsc.orgacs.orgrsc.org |

| HOMO Level | -5.9 eV | ossila.com |

| LUMO Level | -2.4 eV | ossila.com |

| Glass Transition Temp (T g ) | 62 °C | rsc.org |

| Melting Point | 173-178 °C | ossila.com |

mCP is extensively utilized as a host material in second-generation phosphorescent OLEDs (PhOLEDs), particularly for devices emitting in the blue region of the spectrum. smolecule.comtandfonline.com PhOLEDs can theoretically achieve 100% internal quantum efficiency (IQE) by harnessing both singlet (25%) and triplet (75%) excitons generated during electrical excitation. rsc.orgbeilstein-journals.org The performance of these devices is critically dependent on the properties of the host material in which the phosphorescent emitter is dispersed. ucla.edu Molecules based on carbazole, such as mCP, are often used as hosts for PhOLEDs to achieve high external quantum efficiency (EQE) due to their high triplet energy levels. acs.org

A crucial requirement for a host material in a PhOLED is that its triplet energy level (E T ) must be higher than that of the phosphorescent dopant. ucla.eduucla.edu This energy difference ensures that triplet excitons, once transferred from the host to the guest, are effectively confined on the guest molecule and cannot transfer back to the host. ucla.eduucla.edu This "backward excitation energy transfer" is an undesirable process that quenches the dopant's emission and leads to poor device performance. ucla.edu

mCP is distinguished by its very high triplet energy, with reported values ranging from 2.90 eV to 3.0 eV. ossila.comrsc.orgacs.org This high E T makes it an ideal host for a wide range of phosphorescent emitters, especially high-energy blue emitters like bis2-(4,6-difluorophenyl)pyridinato-C²,Niridium(III) (FIrpic). ossila.comrsc.orgtandfonline.com The high triplet energy of mCP ensures efficient confinement of the triplet excitons on the dopant, minimizing energy loss and allowing the emitter to reach its maximum photoluminescence internal quantum yield, which can approach 100%. ossila.comelsevierpure.com For instance, a polysiloxane derivative featuring pendant mCP units (PmCPSi) was synthesized, retaining a high triplet energy level of 3.0 eV. acs.org This material, when used as a host in blue PhOLEDs, effectively confined triplet excitons, leading to efficient energy transfer and a maximum EQE of 9.24%. acs.org

The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for efficient charge injection and transport within an OLED. mCP possesses a very deep HOMO level of approximately -5.9 eV. ossila.com This deep HOMO level is particularly advantageous for hosting blue emitters. ossila.comsmolecule.com In a multilayered device, the presence of mCP can facilitate the injection of holes into the emissive layer, as its HOMO level is often situated appropriately between that of the hole-transporting layer (HTL) and the emitter. researchgate.net This alignment helps to create a more efficient pathway for charge carriers to reach the emissive zone. Research on carbazole-decorated organoboron emitters has highlighted the importance of shallow hole traps between the host and the emitter to facilitate hole transport and exciton (B1674681) formation; the deep HOMO of mCP helps in creating this favorable energy landscape for certain blue emitters. nih.gov

While mCP has excellent hole-transporting properties due to its carbazole moieties, it is classified as a unipolar, p-type host material. acs.orgtandfonline.com Relying solely on mCP as the host can lead to an imbalance of charge carriers (holes and electrons) within the emissive layer, which can limit device efficiency and lifetime. acs.org To overcome this, mCP is often used in mixed-host systems. tandfonline.comnih.gov By blending mCP with a material that has good electron-transporting (n-type) properties, a bipolar host system is created. tandfonline.comnih.gov This approach improves the balance of holes and electrons within the emissive layer, leading to a wider recombination zone and more effective exciton formation. nih.gov

One successful strategy involves forming an "exciplex" between mCP and an electron-accepting (n-type) host. tandfonline.com For example, an exciplex formed between mCP and (1,3,5-triazine-2,4,6-triyl)-tris(benzene-3,1-diyl)tris-(diphenyl-phosphineoxide) (PO-T2T) was used to host the sky-blue phosphor FIrpic, achieving a remarkable EQE of 30.3% and a low driving voltage. tandfonline.com The improved charge balance in such systems not only boosts efficiency but can also enhance the operational stability of the device. nih.govsemanticscholar.org

mCP also serves as a critical host material in third-generation OLEDs that utilize thermally activated delayed fluorescence (TADF). researchgate.netktu.edu TADF emitters, which are typically metal-free organic molecules, can also achieve a theoretical internal quantum efficiency of 100%. beilstein-journals.orgresearchgate.net They accomplish this through an efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons via a process called reverse intersystem crossing (RISC). mdpi.comresearchgate.net The performance of a TADF OLED is highly dependent on the host material, which must have suitable energy levels and good charge transport properties to support the TADF mechanism. beilstein-journals.org

The key to TADF is the efficient harvesting of triplet excitons. researchgate.netrsc.orgnih.gov This is enabled by designing emitter molecules with a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔE ST ). nih.gov In a TADF device, the host material plays a crucial role in ensuring that triplet excitons generated on the host are efficiently transferred to the TADF dopant. beilstein-journals.org

mCP is an effective host for TADF emitters due to its high triplet energy, which ensures that the triplet energy of the host is higher than that of the TADF guest, facilitating efficient energy transfer. beilstein-journals.orgktu.edu Furthermore, its well-matched energy levels and good charge mobility contribute to high device performance. beilstein-journals.org In some cases, mCP can form an intermolecular exciplex with an electron-accepting molecule, and this exciplex itself can exhibit TADF emission or act as a host for a TADF dopant. tandfonline.comresearchgate.net For example, a device using the green TADF emitter (4s,6s)-2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) doped into an mCP host demonstrated that the system could achieve high efficiency, showcasing mCP's ability to facilitate triplet harvesting. ktu.edust-andrews.ac.uk This strategy provides a universal approach for fabricating highly-efficient fluorescence–TADF hybrid WOLEDs. rsc.org

Table 2: Performance of Selected OLEDs Utilizing mCP as a Host Material

| Emitter (Dopant) | Host System | Device Type | Max. EQE (%) | Max. C.E. (cd/A) | Color | Source(s) |

|---|---|---|---|---|---|---|

| FIrpic | mCP | PhOLED | 23.5% | - | Blue | smolecule.com |

| FIrpic | mCP:PO-T2T (exciplex) | PhOLED | 30.3% | - | Sky-Blue | tandfonline.com |

| FCNIr | mCP:BM-A10 (exciplex) | PhOLED | 24.0% | - | Deep-Blue | tandfonline.com |

| FIrpic | PmCPSi | PhOLED | 9.24% | 18.93 | Blue | acs.org |

| 4CzIPN | CPCB | TADF OLED | 10.0% | - | Green | researchgate.netrsc.org |

| DDiKTa-A | mCP | TADF OLED | 20.3% | - | Orange | st-andrews.ac.uk |

Table of Compounds

| Abbreviation / Name | Full Chemical Name |

| mCP | This compound |

| OLED | Organic Light-Emitting Diode |

| PhOLED | Phosphorescent Organic Light-Emitting Diode |

| TADF | Thermally Activated Delayed Fluorescence |

| HOMO | Highest Occupied Molecular Orbital |

| LUMO | Lowest Unoccupied Molecular Orbital |

| EQE | External Quantum Efficiency |

| IQE | Internal Quantum Efficiency |

| FIrpic | Bis2-(4,6-difluorophenyl)pyridinato-C²,Niridium(III) |

| PmCPSi | Polysiloxane derivative with pendant mCP units |

| HTL | Hole-Transporting Layer |

| PO-T2T | (1,3,5-triazine-2,4,6-triyl)-tris(benzene-3,1-diyl)tris-(diphenyl-phosphineoxide) |

| BM-A10 | 2,4-bis(4-(diphenyl-phosphoryl)phenyl)pyridine |

| FCNIr | tris((3,5-difluoro-4-cyanophenyl)-pyridine) iridium |

| RISC | Reverse Intersystem Crossing |

| 4CzIPN | (4s,6s)-2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile |

| CPCB | 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene |

| DDiKTa-A | Carbonyl-based orange MR-TADF emitter |

Host Material for Thermally Activated Delayed Fluorescence (TADF) OLEDs

Low Singlet-Triplet Energy Gap (ΔEST) Requirements

In the field of third-generation OLEDs, materials exhibiting Thermally Activated Delayed Fluorescence (TADF) are paramount for achieving high efficiency. The TADF mechanism allows for the harvesting of both singlet and triplet excitons, which are generated in a 1:3 ratio under electrical excitation. This process hinges on the efficient reverse intersystem crossing (RISC) of non-emissive triplet excitons to emissive singlet excitons, a phenomenon that is only feasible when the energy difference between the lowest singlet (S₁) and triplet (T₁) states, known as the singlet-triplet energy gap (ΔEST), is sufficiently small (typically < 0.2 eV).

A small ΔEST allows thermal energy at room temperature to promote the up-conversion of triplet excitons to the singlet state, thus converting otherwise wasted energy into light. nih.gov this compound (mCP), with its high triplet energy of approximately 2.91 eV, is a foundational host material that facilitates this process. ossila.com While mCP itself is not a TADF emitter, its properties are crucial when used as a host for TADF guest molecules. The interaction between the host and the guest emitter can significantly influence the emitter's ΔEST. rsc.org For instance, studies have shown that while mCP is an effective host, the choice of host material can dramatically alter device performance. In a comparative study, OLEDs using the emitter 2-phenyl-4′-carbazole-9H-thioxanthen-9-one-10,10-dioxide (TXO-PhCz) showed that a strong interaction with a 1,3,5-tris(N-phenylbenzimidazole-2-yl)benzene (TPBI) host led to a very low ΔEST of 8.8 meV and a high external quantum efficiency (EQE) of 23.2%. rsc.orgresearchgate.net This highlights that the host environment, for which mCP is a benchmark, is critical for minimizing the ΔEST of the TADF emitter. rsc.org

Design of TADF Host Molecules with Electron Donor/Acceptor Units

The molecular design of TADF materials is predominantly based on creating a charge-transfer (CT) excited state by linking electron-donating (D) and electron-accepting (A) moieties. nih.govecust.edu.cn This D-A architecture leads to a spatial separation of the Highest Occupied Molecular Orbital (HOMO), typically localized on the donor, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor. nih.gov This separation minimizes the electron exchange energy, which is a primary contributor to the ΔEST, thereby facilitating the TADF process. nih.gov

mCP is frequently employed as a high-triplet-energy electron donor building block in the design of more complex host molecules. nih.govresearchgate.net A notable design strategy involves combining the mCP unit (donor) with an electron-acceptor unit within a single molecule to create a novel TADF host. nih.gov For example, a host molecule designed by integrating mCP with the electron acceptor diphenylphosphine (B32561) oxide-4-(triphenylsilyl) phenyl (TSPO1) demonstrated a significant separation between its HOMO and LUMO. nih.gov This intramolecular D-A structure resulted in a small calculated ΔEST, balanced charge transport, and high triplet energy, making it a promising host material for blue phosphorescent OLEDs. nih.gov This strategic design of integrating donor and acceptor functionalities into one molecule, using established units like mCP, is a key method for developing next-generation host materials. rsc.org

Mixed and Co-host Systems for Enhanced Device Performance

To optimize OLED performance, mCP is often incorporated into mixed-host or co-host systems. This approach addresses several challenges found in single-host devices, such as charge imbalance, exciton quenching, and film morphology issues. nih.govresearchgate.net A mixed-host emitting layer can enhance quantum efficiency by more than 30% compared to single-host architectures. researchgate.net These systems typically combine a hole-transporting material with an electron-transporting material to create a charge-balanced environment within the emissive layer, ensuring efficient recombination of electrons and holes on the guest emitter molecules. researchgate.net

The use of mixed hosts provides the ability to tune the charge carrier balance and the location of the recombination zone simply by adjusting the ratio of the constituent host materials. researchgate.net This strategy has been successfully applied to fabricate highly efficient green, blue, and white OLEDs. ossila.comnih.gov

Combination with Other Compounds for Optimized Charge Transport

A critical function of the mixed-host system is to optimize charge transport to the emissive zone. researchgate.net mCP is a p-type (hole-transporting) material with a high triplet energy and a deep HOMO level (around 5.9-6.1 eV). ossila.comnih.govacs.org To achieve charge balance, it is often blended with materials possessing good electron-transporting properties.

Exciplex-Forming Co-host Systems

A particularly effective co-host strategy involves the formation of an exciplex (an excited-state complex between two different molecules) at the interface of a donor and an acceptor material. elsevierpure.comresearchgate.net mCP, as a donor, can form an exciplex with a suitable electron-acceptor material. researchgate.netresearchgate.net These exciplex-forming co-host systems offer several advantages. A key feature is that the singlet and triplet energies of the exciplex are nearly identical, which enables highly efficient and rapid energy transfer to the guest emitter. elsevierpure.comresearchgate.net

This mechanism facilitates the harvesting of both singlet and triplet excitons generated in the co-host system. Furthermore, it reduces the probability of charge carriers being directly trapped on the dopant molecules and can eliminate the energy barrier for charge injection from the transport layers into the emitting layer. elsevierpure.comresearchgate.net By combining these benefits, OLEDs based on exciplex-forming co-hosts have demonstrated exceptional performance. For example, a device using an mCP:B3PYMPM exciplex as the host for a blue emitter achieved a high power efficiency. researchgate.net Another reported device utilizing an exciplex-forming co-host achieved a maximum EQE of 29.1% and a power efficiency of 124 lm W⁻¹, with a very low turn-on voltage of 2.4 V. elsevierpure.comresearchgate.net These results underscore the immense potential of exciplex systems in creating OLEDs with ultimate efficiency. researchgate.netnih.govnih.gov

Device Architectures and Performance Metrics

The architecture of an OLED plays a crucial role in its final performance. frontiersin.org this compound is utilized in a variety of multilayer device structures, typically serving as a host or co-host in the emissive layer (EML). researchgate.netresearchgate.net A common device architecture involves sandwiching the mCP-based EML between a hole-transporting layer (HTL) and an electron-transporting layer (ETL), along with hole-injection (HIL) and electron-injection (EIL) layers to ensure efficient charge flow from the anode and cathode. mdpi.comresearchgate.net

An example of a vacuum-processed OLED architecture is: ITO / TAPC (40 nm) / mCP :CMA1 (20 nm) / UGH2:TPBi (10 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm). researchgate.net In this structure, TAPC acts as the HTL and TPBi serves as part of the ETL. researchgate.net Solution-processed devices have also been fabricated, for instance, with a simple structure of ITO / PEDOT:PSS / mCP :PVK:TXO-TPA / TmPyPb / LiF / Al. nih.govacs.org The performance of these devices is evaluated by metrics such as external quantum efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W). ossila.comnih.gov

External Quantum Efficiency (EQE) Enhancement

The external quantum efficiency (EQE) is a key performance metric for an OLED, representing the ratio of photons emitted out of the device to the number of electrons injected. enlitechnology.comfluxim.com The use of mCP in advanced host systems has led to significant enhancements in EQE. researchgate.netresearchgate.net

By engineering mixed-host and exciplex-forming co-host systems with mCP, researchers have successfully overcome the 5% theoretical EQE limit for conventional fluorescent OLEDs. Devices incorporating mCP have demonstrated remarkable efficiencies across the visible spectrum. For example, a green TADF device using an mCP:TSPO1 mixed host reached an EQE of 27.5%. researchgate.net In another case, an OLED with an exciplex-forming co-host achieved a very high EQE of 29.1%. elsevierpure.com Even in solution-processed devices, which are often less efficient than their vacuum-deposited counterparts, an mCP-based mixed host enabled a red-orange TADF OLED to achieve a peak EQE of 9.75%. nih.govacs.org A device using a host derived from mCP (CPCB) also achieved a notable EQE of 10%. elsevierpure.com These results clearly demonstrate that the strategic use of mCP is instrumental in pushing the efficiency of modern OLEDs. ossila.comrsc.org

The table below summarizes the performance of several OLEDs that utilize this compound in their emissive layer.

| OLED Type | Host System | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Reference |

|---|---|---|---|---|---|

| Red-Orange TADF | PVK:mCP (Mixed Host) | 9.75 | 19.36 | 12.17 | nih.govacs.org |

| Green TADF | mCP:TSPO1 (Mixed Host) | 27.5 | - | - | researchgate.net |